MK2-IN-1 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Activation of the p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) pathway has been implicated in promoting pro-inflammatory cytokine production and related inflammatory diseases. MK2 Inhibitor IV is a highly selective, non-ATP competitive MK2 inhibitor with an IC50 value of 0.11 μM. MK2 Inhibitor IV has been shown to inhibit pro-inflammatory cytokine secretion from the human THP-1 acute monocytic leukemia cell line, causing inhibition of LPS-stimulated TNF-α (IC50 = 4.4 μM) and IL-6 (IC50 = 5.2 μM) secretion. It can also inhibit IL-1β-stimulated matrixmetalloprotease 13 secretion from the SW1353 chondrosarcoma cell line (IC50 = 5.7 μM) and human primary chondrocyte cultures (IC50 = 2.2 μM).

MK25 is a selective, non-ATP competitive MK2 inhibitor.

Scientific Research Applications

Synthesis of MK2 Inhibitors

MK2-IN-1 hydrochloride has been used in the synthesis of three different MAPKAPK2 (MK2) inhibitors to study accelerated aging in Werner syndrome (WS) cells . The process involved microwave-assisted Suzuki-Miyaura cross-coupling reactions, which were fast and relatively efficient using a palladium catalyst under microwave irradiation .

Study of Accelerated Aging

The synthesized MK2 inhibitors, including MK2-IN-1 hydrochloride, were used to study accelerated aging in Werner syndrome (WS) cells . WS is a rare human autosomal recessive genetic instability syndrome that mimics many features of physiological aging .

Inhibition of Pro-Inflammatory Cytokine Secretion

MK2-IN-1 hydrochloride has been found to inhibit pro-inflammatory cytokine secretion from the human THP1 acute monocytic leukemia cell line . It caused dose-dependent inhibition of LPS-stimulated TNFα and IL6 secretion .

MAPKAPK2 (MK2) Inhibition

MK2-IN-1 hydrochloride is a potent and selective MAPKAPK2 (MK2) inhibitor . It has an IC50 of 0.11 uM for MK2 and an EC50 of 0.35 uM for pHSP27 .

Impairment of Phosphorylation Level in Tfcp2l1 Protein

MK2-IN-1 hydrochloride impairs the phosphorylation level of serine residues in the Tfcp2l1 protein .

Study of MCLR Hepatotoxicity

MK2-IN-1 hydrochloride has been used in studies to examine the pathways associated with MCLR (Microcystin-leucine arginine) cytotoxicity . MCLR is one of the most common and toxic microcystin variants, a class of cyanotoxins produced by cyanobacteria . The study revealed that the p38/MK2 pathway, DNA damage, and necroptosis are implicated in MCLR-mediated hepatotoxicity .

Mechanism of Action

Target of Action

MK2-IN-1 hydrochloride primarily targets MAPKAPK2 (MK2) , also known as mitogen-activated protein kinase-activated protein kinase 2 . MK2 is a downstream effector of the p38 mitogen-activated protein kinase (MAPK) pathway. Its role is to regulate the stability of mRNAs encoding inflammatory cytokines .

Mode of Action

MK2-IN-1 hydrochloride interacts with MK2, inhibiting its activity. By doing so, it disrupts downstream signaling events triggered by p38 MAPK activation. Specifically, MK2-IN-1 hydrochloride impairs the phosphorylation level of serine residues in the Tfcp2l1 protein . This disruption affects the cellular response to stress, inflammation, and other stimuli.

Biochemical Pathways

The p38 MAPK-MK2 pathway plays a crucial role in cellular stress responses, including inflammation, cell cycle regulation, and DNA damage repair. By inhibiting MK2, MK2-IN-1 hydrochloride interferes with these pathways, potentially modulating cytokine production, cell proliferation, and survival .

properties

IUPAC Name |

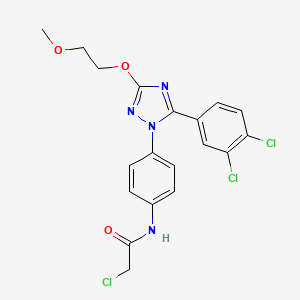

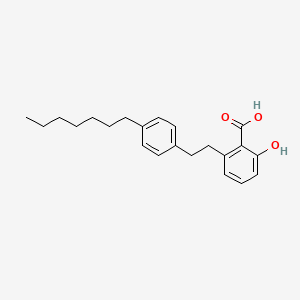

5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN4O2.ClH/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31;/h1-14,29H,15-19H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDOSXSDARWKGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MK2-IN-1 hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)

![N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]-benzamide](/img/structure/B609018.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)